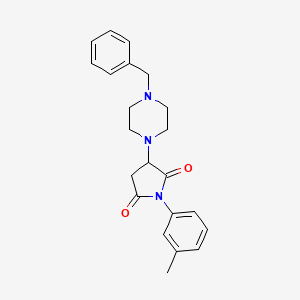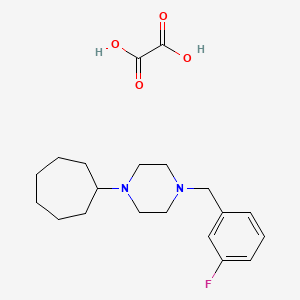![molecular formula C17H18Cl2O3 B4960702 1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B4960702.png)
1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene is a chemical compound that belongs to the family of chlorinated aromatic hydrocarbons. It is also known as Triclosan, which is a widely used antimicrobial agent in various consumer products such as soaps, toothpaste, and cosmetics. The compound has been extensively studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of 1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene involves the inhibition of bacterial fatty acid synthesis. The compound targets the enoyl-acyl carrier protein reductase enzyme, which is involved in the last step of fatty acid synthesis. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing fatty acids, which are essential for their survival.
Biochemical and Physiological Effects
1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene has been shown to have low toxicity and is generally considered safe for use in consumer products. However, there have been concerns about the potential for the compound to disrupt endocrine function. Studies have shown that the compound can bind to estrogen receptors and may have the potential to interfere with hormone signaling pathways.
実験室実験の利点と制限
1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene is widely used in laboratory experiments as an antimicrobial agent. The compound is easy to synthesize and is readily available. However, there are limitations to its use, as it has been shown to have potential endocrine-disrupting effects, which may affect the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene. One area of research is the development of new antimicrobial agents that are effective against antibiotic-resistant bacteria. Another area of research is the investigation of the potential endocrine-disrupting effects of the compound and the development of safer alternatives for use in consumer products. Additionally, the compound has potential applications in the treatment of acne and other skin conditions, and further research is needed to explore these possibilities.
合成法
The synthesis of 1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene involves the reaction of 2,4-dichlorophenol with 3-methoxyphenol in the presence of a base. The resulting product is then reacted with 1-bromo-3-chloropropane to form 1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene. The compound is then purified and characterized using various analytical techniques such as NMR and IR spectroscopy.
科学的研究の応用
1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of bacteria, including both Gram-positive and Gram-negative bacteria. The compound has also been studied for its antifungal properties and has been shown to be effective against various fungi. In addition, 1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene has been studied for its potential use in the treatment of acne, as it has been shown to inhibit the growth of Propionibacterium acnes, which is the bacteria responsible for causing acne.
特性
IUPAC Name |
1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O3/c1-20-13-6-4-7-14(12-13)21-10-2-3-11-22-16-9-5-8-15(18)17(16)19/h4-9,12H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRJAVOOMBBJDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCOC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(3-chlorophenyl)-7-(3,4-difluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4960648.png)
![3-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4960653.png)

![5-(3,4-dimethoxybenzylidene)-3-{[(3,4-dimethylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B4960657.png)
![4-(4-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4960671.png)
![N-{1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B4960683.png)
![N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide](/img/structure/B4960685.png)
![[6,8,9-trimethyl-4-(3-pyridinyl)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl phenylcarbamate](/img/structure/B4960694.png)
![5-(3-chlorophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4960700.png)
![1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4960709.png)
![ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4960730.png)